Acetamide, N-[2-[(3-chloro-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-
Description
This compound is a structurally complex acetamide derivative featuring an azo (–N=N–) linkage, a 3-chloro-4-nitrophenyl group, and a pyrrolidinyl-ethyl-ethylamino side chain. The azo group is critical for π-conjugation, influencing electronic properties and binding interactions, while the pyrrolidinyl moiety may enhance solubility or modulate pharmacokinetics .
Properties
CAS No. |
63467-18-5 |
|---|---|
Molecular Formula |
C22H23ClN6O5 |
Molecular Weight |
486.9 g/mol |
IUPAC Name |
N-[2-[(3-chloro-4-nitrophenyl)diazenyl]-5-[2-(2,5-dioxopyrrolidin-1-yl)ethyl-ethylamino]phenyl]acetamide |
InChI |
InChI=1S/C22H23ClN6O5/c1-3-27(10-11-28-21(31)8-9-22(28)32)16-5-6-18(19(13-16)24-14(2)30)26-25-15-4-7-20(29(33)34)17(23)12-15/h4-7,12-13H,3,8-11H2,1-2H3,(H,24,30) |
InChI Key |
VNAXPGFEMFHYOF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCN1C(=O)CCC1=O)C2=CC(=C(C=C2)N=NC3=CC(=C(C=C3)[N+](=O)[O-])Cl)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Acetamide, N-[2-[(3-chloro-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]- typically involves three key stages:
- Formation of the Azo Intermediate
- Diazonium salt formation from 3-chloro-4-nitroaniline via diazotization
- Subsequent azo coupling with a suitably substituted aniline or phenyl derivative bearing an aminoethyl side chain
- Introduction of the Succinimide Group
- Attachment of the 2-(2,5-dioxopyrrolidin-1-yl)ethyl moiety to the aminoethyl side chain, often via nucleophilic substitution or amidation reactions
- Acetylation to Form the Acetamide
- Acetylation of the terminal amino group on the phenyl ring using acetic anhydride or acetyl chloride under controlled conditions
This multi-step process requires careful control of reaction conditions such as pH, temperature, and solvent choice to ensure high purity and yield.
Detailed Stepwise Preparation
| Step | Reaction Type | Reagents and Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Diazotization | 3-chloro-4-nitroaniline + NaNO2 + HCl, 0-5°C | Formation of diazonium salt, key intermediate for azo coupling |
| 2 | Azo Coupling | Diazonium salt + 2-aminoethyl-substituted phenyl compound | Formation of azo bond linking 3-chloro-4-nitrophenyl to phenyl |
| 3 | Nucleophilic substitution | Aminoethyl side chain + succinimide derivative | Introduction of 2-(2,5-dioxopyrrolidin-1-yl)ethyl group |
| 4 | Acetylation | Acetic anhydride or acetyl chloride, base catalyst | Formation of terminal acetamide group on phenyl ring |
Synthetic Notes and Optimization
- The diazotization step requires low temperature to maintain diazonium salt stability and avoid side reactions.
- The azo coupling is typically performed in mildly basic to neutral pH to maximize coupling efficiency.
- The succinimide moiety is introduced via reaction with N-hydroxysuccinimide esters or succinimide derivatives under nucleophilic substitution conditions, often in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
- Acetylation is generally conducted under mild conditions to prevent hydrolysis or decomposition of the azo bond.
- Purification is commonly achieved by recrystallization or chromatographic methods due to the compound's complex structure.
Comparative Data Table of Preparation Parameters
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[2-[(3-chloro-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo linkage can be reduced to form corresponding amines.
Substitution: The chloro substituent can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo linkage typically yields aromatic amines, while nucleophilic substitution of the chloro group can result in various substituted derivatives .
Scientific Research Applications
Acetamide, N-[2-[(3-chloro-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-, a complex organic compound, has demonstrated biological activity in various studies. This compound is characterized by an azo group linked to a chlorinated nitrophenyl moiety, with a molecular weight of approximately 486.9 g/mol . Its applications span various fields due to its intricate structure and multiple functional groups, including amide and pyrrolidine derivatives.
Applications
While specific applications and case studies are not detailed in the search results, the available information suggests several potential areas of use:
- Biological Studies: Acetamide, N-[2-[(3-chloro-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]- has demonstrated biological activity in various studies, indicating its potential use in biological research.
- Material Science: The compound's unique structural features, including azo and nitro functionalities, may make it valuable in material science applications.
- Chemical Research: As a complex organic compound, it can be used as a reference material in chemical research and analysis.
- Dye Industry: Based on the presence of the azo group, it is possible this compound may be used as a dye. For example, 2'-Chloro-4'-nitro-2-(acetylamino)-4-[(2-cyanoethyl)(2-acetoxyethyl)amino]azobenzene is listed as a synonym and is a dye .
Mechanism of Action
The mechanism of action of Acetamide, N-[2-[(3-chloro-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]- involves its interaction with specific molecular targets. The azo linkage can undergo reduction to form active amines, which can interact with biological molecules such as enzymes and receptors. The nitro and chloro substituents also contribute to its reactivity and binding affinity .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings :
- The target compound’s pyrrolidinyl-ethyl-ethylamino group distinguishes it from herbicide analogues (e.g., alachlor), which prioritize lipophilic substituents for membrane penetration .
Pharmacological Analogues
Table 2: Bioactive Acetamide Derivatives
Key Findings :
- The target compound shares the nitrophenyl motif with antimicrobial agents () but replaces pyrazole-thiazole systems with an azo-pyrrolidinyl scaffold, likely altering target specificity .
- Unlike ’s indazole-based antiproliferative agents, the target’s azo group may confer distinct DNA intercalation or kinase-binding properties .
Biological Activity
Acetamide, N-[2-[(3-chloro-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]- (CAS Number: 63467-18-5) is a complex organic compound notable for its azo group and chlorinated nitrophenyl moiety. This compound has garnered attention due to its intricate structure and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of Acetamide, N-[2-[(3-chloro-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]- is C22H23ClN6O, with a molecular weight of approximately 486.9 g/mol. The structural complexity arises from the presence of multiple functional groups, including amide and pyrrolidine derivatives.
Research indicates that Acetamide exhibits various biological activities through multiple mechanisms:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation by interfering with specific signaling pathways. For example, it has been observed to down-regulate phospho-ERK1/2 levels in leukemia cell lines, which is crucial for cell growth and survival .
- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases such as MEK1/2, leading to decreased proliferation in cancer cell lines. This suggests that Acetamide may share similar inhibitory properties against critical kinases involved in tumor progression .
- Interaction with G Protein-Coupled Receptors (GPCRs) : The compound may also interact with GPCRs, influencing various physiological responses. This interaction could modulate pathways related to inflammation and pain .
Case Studies and Research Findings
Several studies have explored the biological activity of Acetamide and related compounds:
- In Vitro Studies : In one study, Acetamide was tested on acute biphenotypic leukemia MV4-11 cells, demonstrating significant growth inhibition at concentrations as low as 0.3 µM. The mechanism involved the down-regulation of key signaling proteins associated with cell survival .
- Comparative Analysis : A comparative study highlighted the activity of Acetamide against other azo compounds. For instance, while 4-Aminoazobenzene exhibited basic azo activity without significant complexity, Acetamide's structural features allowed for enhanced biological interactions.
Comparative Table of Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Acetamide, N-[...] | Azo group with chlorinated moiety | Potential antitumor activity |
| 4-Aminoazobenzene | Simple azo compound | Less complex than Acetamide |
| Chloramphenicol | Nitro group present | Antimicrobial properties |
| Phenobarbital | Pyrimidine derivative | Different functional groups |
Q & A
Q. What are the critical steps in synthesizing this acetamide derivative, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis involves multi-step organic reactions, including azo coupling, nucleophilic substitution, and amidation. Key steps:
Azo bond formation : React 3-chloro-4-nitroaniline with a diazonium salt precursor under acidic conditions (0–5°C) to form the azo linkage .
Pyrrolidinyl-ethyl-ethylamino substitution : Use a solvent-assisted SN2 reaction with 2-(2,5-dioxo-1-pyrrolidinyl)ethyl bromide and a base (e.g., K₂CO₃) in DMF at 80°C .
Acetamide conjugation : React the intermediate with acetyl chloride in anhydrous THF under nitrogen atmosphere .
- Optimization : Vary solvent polarity (DMF vs. THF), temperature (60–100°C), and catalyst (e.g., pyridine for azo coupling) . Monitor purity via HPLC and adjust reaction times (typically 12–24 hrs) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm for nitroaryl groups), pyrrolidinyl carbonyl carbons (δ 170–175 ppm), and acetamide methyl protons (δ 2.1 ppm) .
- Mass Spectrometry (MS) :
- High-resolution ESI-MS to confirm molecular ion [M+H]⁺ at m/z 452.5 (calculated) and fragment peaks (e.g., azo bond cleavage at m/z 280) .
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>95%) and detect byproducts .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the azo and pyrrolidinyl groups in catalytic or biological systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron transfer at the azo group (-N=N-), which influences redox activity .
- Molecular Dynamics (MD) : Simulate interactions between the pyrrolidinyl moiety and biological targets (e.g., enzymes) to assess binding affinity. Use software like Gaussian or GROMACS .
- Validation : Cross-reference computational results with experimental data (e.g., cyclic voltammetry for redox potential or SPR for binding kinetics) .
Q. What strategies resolve contradictions in biological activity data (e.g., cytotoxicity vs. anti-inflammatory effects) observed in structural analogs?
- Methodological Answer :
- Dose-Response Studies : Test the compound across concentrations (1–100 µM) on multiple cell lines (e.g., MCF-7 for cytotoxicity, RAW 264.7 for anti-inflammatory assays) .
- Target Profiling : Use kinase/GPCR panels to identify off-target effects. For example, analogs show COX-2 inhibition (IC₅₀ ~20 µM) but may activate ROS pathways at higher doses .
- Structural Modifications : Introduce substituents (e.g., -OCH₃ at the phenyl ring) to enhance selectivity. Compare IC₅₀ values of derivatives in a table:
| Derivative | Target | IC₅₀ (µM) | Notes |
|---|---|---|---|
| Parent compound | MCF-7 | 15 | High cytotoxicity |
| Methoxy-substituted | COX-2 | 12 | Improved selectivity |
| Chloro-substituted | LOX-5 | 18 | Dual activity |
Q. How does the electron-withdrawing nitro group influence the compound’s photostability and degradation pathways?
- Methodological Answer :
- Photolysis Studies : Expose the compound to UV-Vis light (λ = 300–400 nm) and monitor degradation via LC-MS. The nitro group (-NO₂) accelerates radical formation, leading to azo bond cleavage .
- Quantum Yield Calculation : Measure fluorescence quenching in the presence of nitroaryl groups to quantify photodegradation rates .
- Stabilization Strategies : Co-formulate with antioxidants (e.g., BHT) or encapsulate in cyclodextrins to reduce nitro group reactivity .
Methodological Considerations
Q. What experimental designs are recommended for assessing the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24 hrs. Monitor degradation via HPLC; the pyrrolidinyl group is prone to hydrolysis at pH > 8 .
- Thermal Stability : Perform TGA/DSC to determine decomposition temperature (>200°C suggests suitability for high-temperature applications) .
- Oxidative Stress Tests : Treat with H₂O₂ (0.1–1 mM) and quantify oxidation products (e.g., nitroso derivatives) using GC-MS .
Data Contradiction Analysis
Q. Why do some studies report high antimicrobial activity while others show negligible effects for similar acetamide derivatives?
- Methodological Answer :
- Strain Variability : Test against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) bacteria. The nitro group enhances penetration in Gram-positive strains .
- Biofilm vs. Planktonic Assays : Use crystal violet staining to assess biofilm inhibition, which may differ from standard MIC values .
- Synergistic Effects : Combine with β-lactams; the azo group can disrupt efflux pumps in resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
